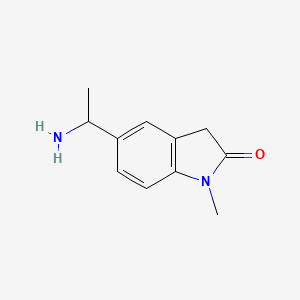

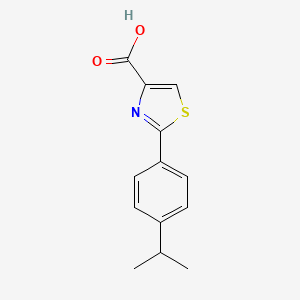

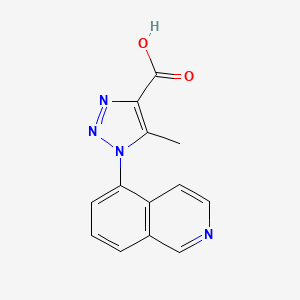

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Übersicht

Beschreibung

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride (MTADC) is a synthetic compound which belongs to the class of thiazole derivatives. It is used in a variety of laboratory experiments and scientific research applications due to its unique chemical and physical properties. MTADC has been found to have a variety of biochemical and physiological effects, which make it a valuable tool in the study of various physiological processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MTADC research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates for Pharmaceutical Compounds

A novel method for synthesizing a key intermediate for the CCR5 antagonist TAK-779 was developed, showcasing the utility of related aniline dihydrochloride compounds in pharmaceutical manufacturing processes. The synthesis involved reductive alkylation and alkylation reactions, demonstrating a scalable method with high yield using commercially available reagents (Hashimoto et al., 2002).

Anticancer Agent Development

Research into benzimidazole–thiazole derivatives explored their reactions with various reagents, producing compounds with significant anticancer activity against HepG2 and PC12 cell lines. This highlights the potential of such compounds, including those related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride, in the development of new anticancer therapies (Nofal et al., 2014).

Antihypertensive Agents

The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from a related thiazole compound demonstrated good antihypertensive α-blocking activity with low toxicity. This suggests the potential of derivatives of this compound in creating new antihypertensive medications (Abdel-Wahab et al., 2008).

Biological Activity Enhancement

Research into the synthesis of quinazolinone and related compounds with potential biological activity involved the use of chlorine-substituted thiazole compounds. This research underscores the importance of structural modifications in enhancing the biological activities of pharmaceutical compounds (Párkányi & Schmidt, 2000).

Cyclin-Dependent Kinase Inhibitors

The development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors for cancer treatment involved the synthesis and structure-activity relationship analysis of thiazole-based compounds. This indicates the compound's relevance in creating targeted therapies for cancer (Wang et al., 2004).

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the thiazole derivative.

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is not well-defined due to the lack of specific studies. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCRYCQMXQEYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.